GlcN-6-P Synthase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

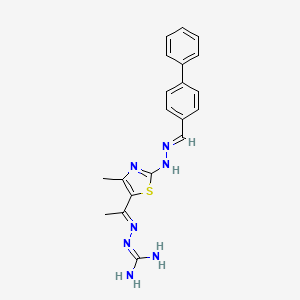

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H21N7S |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2-[(E)-1-[4-methyl-2-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]ethylideneamino]guanidine |

InChI |

InChI=1S/C20H21N7S/c1-13-18(14(2)25-26-19(21)22)28-20(24-13)27-23-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,24,27)(H4,21,22,26)/b23-12+,25-14+ |

InChI Key |

HXNJNIGRPLQGAJ-LBMXFWMASA-N |

Isomeric SMILES |

CC1=C(SC(=N1)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3)/C(=N/N=C(N)N)/C |

Canonical SMILES |

CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C3=CC=CC=C3)C(=NN=C(N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of GlcN-6-P Synthase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GlcN-6-P Synthase-IN-1, a potent inhibitor of glucosamine-6-phosphate (GlcN-6-P) synthase with significant antimicrobial activity. The document details the rational design of the inhibitor, its synthesis, and the experimental protocols for its evaluation.

Introduction: Targeting GlcN-6-P Synthase

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the hexosamine biosynthetic pathway (HBP), catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate.[1] This pathway is essential for the production of UDP-N-acetylglucosamine, a vital precursor for the biosynthesis of bacterial and fungal cell walls.[1] The absence of a direct human counterpart for this enzyme makes it an attractive target for the development of novel antimicrobial agents.[1] this compound, also identified as compound 4d in the primary literature, emerged from a rational drug design approach targeting this essential microbial enzyme.[2]

Discovery of this compound: A Rational Design Approach

The discovery of this compound was based on a biomimicking strategy to design potent thiazole-carboximidamides that target the glucosamine binding site of GlcN-6-P synthase.[2] The design incorporated a 2-amino-4-methylthiazole scaffold, a known pharmacophore in various biologically active compounds. The core structure was further elaborated with a hydrazine-1-carboximidamide motif to enhance binding interactions within the active site of the enzyme.[2]

The logical workflow for the discovery and validation of this compound is outlined in the diagram below.

Synthesis of this compound (Compound 4d)

This compound was synthesized via a three-step reaction. The synthetic pathway is depicted below.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is provided in the "Experimental Protocols" section of this document.

Biological Activity and Data Presentation

This compound (Compound 4d) demonstrated potent inhibitory activity against GlcN-6-P synthase and significant antimicrobial effects against a panel of bacteria and fungi. The quantitative biological data is summarized in the tables below.

Table 1: In Vitro GlcN-6-P Synthase Inhibition

| Compound | IC50 (µM) |

| This compound (4d) | 3.47 |

Table 2: Antimicrobial Activity of this compound (Compound 4d)

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | 1 ± 0.15 | 4 |

| Bacillus subtilis | 0.5 ± 0.15 | 4 |

| Candida albicans | 4 ± 0.33 | - |

| Aspergillus oryzae | 4 ± 0.33 | - |

Experimental Protocols

General Synthesis of 2-Amino-4-Methylthiazole Analogues (4a-d)

Step 1: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide A mixture of ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equivalent) and hydrazine hydrate (5 equivalents) is refluxed for 8-12 hours. The reaction mixture is then cooled, and the resulting solid is filtered, washed with cold ethanol, and dried to yield the carbohydrazide intermediate.

Step 2: Synthesis of Schiff Base Intermediates The 2-amino-4-methylthiazole-5-carbohydrazide (1 equivalent) is dissolved in absolute ethanol. A catalytic amount of glacial acetic acid is added, followed by the respective substituted aromatic aldehyde (1 equivalent). The mixture is refluxed for 6-10 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and dried.

Step 3: Synthesis of Final Compounds (4a-d) The appropriate Schiff base intermediate (1 equivalent) and aminoguanidine bicarbonate (1.2 equivalents) are dissolved in dimethylformamide (DMF). The reaction mixture is heated at 100 °C for 10-15 hours. The mixture is then poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent to yield the final product.

In Vitro GlcN-6-P Synthase Inhibition Assay

The inhibitory activity of the synthesized compounds against GlcN-6-P synthase is determined using a spectrophotometric assay. The assay measures the formation of glucosamine-6-phosphate.

-

Enzyme and Substrates: Recombinant GlcN-6-P synthase is used. The substrates are fructose-6-phosphate and L-glutamine.

-

Assay Buffer: The reaction is typically performed in a buffer such as Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.5).

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

-

The reaction is initiated by the addition of the substrates.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37 °C).

-

The reaction is stopped, and the amount of glucosamine-6-phosphate produced is quantified using a colorimetric method, such as the Elson-Morgan assay, which involves derivatization with acetylacetone and p-dimethylaminobenzaldehyde, with the absorbance measured at a specific wavelength.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

MIC Determination:

-

Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with appropriate growth medium.

-

A standardized inoculum of the test microorganism is added to each well.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

MBC/MFC Determination:

-

Aliquots are taken from the wells showing no visible growth in the MIC assay and are plated on agar plates.

-

The plates are incubated to allow for the growth of any remaining viable organisms.

-

The MBC/MFC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

-

Conclusion

This compound is a promising lead compound for the development of novel antimicrobial agents. Its rational design, targeting a key microbial enzyme, and its potent in vitro activity warrant further investigation, including in vivo efficacy studies and optimization of its pharmacokinetic and pharmacodynamic properties. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of antimicrobial drug discovery and development.

References

The Structure-Activity Relationship of Glucosamine-6-Phosphate Synthase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a crucial enzyme in the hexosamine biosynthesis pathway (HBP).[1][2][3] It catalyzes the conversion of fructose-6-phosphate (Fru-6-P) and L-glutamine to glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[1] This reaction is the first and rate-limiting step in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of essential macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][4] The critical role of GlcN-6-P synthase in microbial cell wall synthesis and its involvement in the pathophysiology of conditions like diabetes and cancer in humans has made it an attractive target for the development of novel antimicrobial and therapeutic agents.[1][2][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of various classes of GlcN-6-P synthase inhibitors.

The enzyme is a dimer of two identical subunits, each containing two distinct catalytic domains: an N-terminal glutaminase (GAH) domain that hydrolyzes glutamine to glutamate and ammonia, and a C-terminal isomerase (ISOM) domain that isomerizes Fru-6-P to glucose-6-phosphate.[1] A unique feature of this enzyme is an 18 Å long hydrophobic channel that connects the two active sites, allowing for the transfer of ammonia from the GAH domain to the ISOM domain.[7] The complex molecular mechanism involves glutamine hydrolysis, ammonia transfer, and sugar isomerization.[1][2][8]

Signaling Pathway of GlcN-6-P Synthase

The reaction catalyzed by GlcN-6-P synthase is a key entry point into the hexosamine biosynthesis pathway. The product, GlcN-6-P, is subsequently converted to UDP-GlcNAc, which is a fundamental building block for the synthesis of various glycoconjugates.

Classes of GlcN-6-P Synthase Inhibitors and Structure-Activity Relationship

Inhibitors of GlcN-6-P synthase can be broadly categorized based on which substrate they mimic or the active site they target. The main classes include glutamine analogues, fructose-6-phosphate analogues, and transition state analogues.

Glutamine Analogues

These inhibitors target the N-terminal glutaminase domain of the enzyme. They are typically active-site-directed irreversible inactivators that covalently modify the catalytic cysteine residue (Cys1) in the GAH domain.[1]

| Compound | Structure | Ki (µM) | Target Organism | Reference |

| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | (Structure not available in search results) | 85 | Salmonella typhimurium | [1] |

| 6-diazo-5-oxo-L-norleucine (DON) | (Structure not available in search results) | - | General | [9] |

| Anticapsin | (Structure not available in search results) | - | General | [9] |

Structure-Activity Relationship:

-

The presence of a reactive group, such as a fumaroyl moiety in FMDP or a diazo group in DON, is crucial for the covalent modification of the active site cysteine.

-

The L-2,3-diaminopropanoic acid scaffold in FMDP mimics the glutamine backbone, facilitating binding to the active site.[1]

-

Modifications to the acyl group in dipeptide inhibitors have been explored, with some derivatives showing poor antifungal activity.[1]

-

The selectivity of glutamine analogues like FMDP for GlcN-6-P synthase over other glutamine-utilizing enzymes is attributed to differences in the conformational space of the glutamine-binding pocket among these enzymes.[10][11]

Fructose-6-Phosphate and Glucosamine-6-Phosphate Analogues

This class of inhibitors targets the C-terminal isomerase domain. They are designed to mimic the substrate (Fru-6-P) or the product (GlcN-6-P).

| Compound | Structure | IC50 (µM) | Target Organism | Reference |

| 2-amino-2-deoxy-D-glucitol-6-phosphate (ADGP) | (Structure not available in search results) | - | Fungi | [9][10] |

| N-iodoacetylglucosamine-6-phosphate | (Structure not available in search results) | - | Escherichia coli | [1][12] |

Structure-Activity Relationship:

-

ADGP, a reduced analogue of GlcN-6-P, is a competitive inhibitor that mimics the product.[10]

-

N-alkylation of ADGP can increase antifungal activity, likely due to increased lipophilicity and better cell uptake.[12]

-

N-iodoacetylglucosamine-6-phosphate is an irreversible inhibitor that targets the ISOM domain, mimicking the final product.[1] The iodoacetyl group acts as a reactive moiety that covalently modifies the enzyme.

Transition State Analogues

These inhibitors are designed to mimic the transition state of the isomerization reaction occurring in the C-terminal domain.

| Compound | Structure | Ki (µM) | Target Organism | Reference |

| 2-amino-2-deoxy-D-arabinitol-5-phosphate (ADAP) | (Structure not available in search results) | - | General | [9] |

| 1-amino-1-deoxy-D-glucitol-6-phosphate (ADGP) | (Structure not available in search results) | - | General | [9] |

Structure-Activity Relationship:

-

These compounds are designed to mimic the geometry and charge distribution of the high-energy transition state of the sugar isomerization step.

-

The presence of a phosphonate group instead of a phosphate group can enhance binding affinity.

-

The stereochemistry of the hydroxyl and amino groups is critical for effective binding to the active site.

Experimental Protocols

Detailed experimental protocols are essential for the evaluation and comparison of GlcN-6-P synthase inhibitors.

General Workflow for Inhibitor Screening

Key Experimental Methodologies

1. Enzyme Inhibition Assay (Continuous Spectrophotometric Assay):

-

Principle: The activity of GlcN-6-P synthase is coupled to a second enzyme, such as glucose-6-phosphate dehydrogenase, which produces a product that can be monitored spectrophotometrically (e.g., NADPH at 340 nm). The rate of the reaction is measured in the presence and absence of the inhibitor.

-

Protocol Outline:

-

Prepare a reaction mixture containing buffer (e.g., HEPES, pH 7.5), Fru-6-P, L-glutamine, and the coupling enzyme system.

-

Add the purified GlcN-6-P synthase enzyme to initiate the reaction.

-

Monitor the change in absorbance over time to determine the initial reaction velocity.

-

Repeat the assay with varying concentrations of the inhibitor to determine the IC50 value.

-

To determine the inhibition constant (Ki), perform kinetic studies at different substrate and inhibitor concentrations.

-

2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) Assay:

-

Principle: This method directly measures the formation of the products, D-glucosamine-6-phosphate (GlcN-6P) and L-glutamate (Glu), providing a direct and sensitive way to monitor enzyme activity.[4]

-

Protocol Outline:

-

Incubate the enzyme with substrates (Fru-6-P and Gln) and the inhibitor for a specific time.

-

Stop the reaction (e.g., by adding acid or heating).

-

Mix an aliquot of the reaction mixture with a MALDI matrix solution.

-

Spot the mixture onto a MALDI target plate and allow it to crystallize.

-

Analyze the sample using a MALDI-TOF mass spectrometer to quantify the products.[4] This technique allows for the determination of both hemisynthase and synthase kinetic parameters from a single experiment.[4]

-

3. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC):

-

Principle: This cell-based assay determines the lowest concentration of an inhibitor that prevents the visible growth of a microorganism.

-

Protocol Outline (Broth Microdilution Method):

-

Prepare a serial dilution of the inhibitor in a liquid growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the inhibitor in which no visible growth is observed.

-

Conclusion and Future Directions

The development of potent and selective GlcN-6-P synthase inhibitors remains an active area of research. Understanding the detailed structure-activity relationships for different inhibitor classes is paramount for the rational design of new therapeutic agents. Future efforts should focus on:

-

High-throughput screening of diverse chemical libraries to identify novel scaffolds.[12]

-

Structure-based drug design utilizing the crystal structures of GlcN-6-P synthase from various organisms to design inhibitors with high affinity and selectivity.[7][10]

-

Prodrug strategies to improve the cellular permeability and pharmacokinetic properties of potent inhibitors, particularly for charged molecules like substrate and product analogues.[1][5]

-

Exploring allosteric inhibition as a mechanism to achieve greater selectivity.

By leveraging a multidisciplinary approach that combines medicinal chemistry, structural biology, and microbiology, the development of next-generation GlcN-6-P synthase inhibitors for a range of therapeutic applications is a promising endeavor.

References

- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. rcsb.org [rcsb.org]

- 8. Highlights of glucosamine-6P synthase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Hexosamine Biosynthesis Pathway: A Technical Guide to its Core Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The Hexosamine Biosynthesis Pathway (HBP) stands as a critical cellular nutrient sensor, integrating the metabolism of glucose, amino acids, fatty acids, and nucleotides. By producing the high-energy amino sugar, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the HBP plays a pivotal role in orchestrating post-translational modifications that govern a vast array of cellular processes. Dysregulation of this pathway is increasingly implicated in the pathophysiology of major human diseases, including diabetes, cancer, and neurodegeneration, making it a key area of investigation for therapeutic development. This guide provides an in-depth exploration of the core regulatory principles of the HBP, detailed experimental methodologies for its study, and key quantitative data to support research and development efforts.

Core Regulatory Architecture of the HBP

The flux through the HBP is exquisitely controlled at multiple levels, ensuring that the production of UDP-GlcNAc is tightly coupled to the cell's metabolic state. Approximately 2-5% of glucose entering the cell is shunted into this pathway. The central points of regulation involve substrate availability, the rate-limiting enzyme GFAT, and the dynamic cycling of the downstream O-GlcNAc modification.[1][2]

The Rate-Limiting Gateway: GFAT

The first and rate-limiting step of the de novo HBP is catalyzed by Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) .[2][3] This enzyme integrates signals from glucose (via Fructose-6-Phosphate) and amino acid metabolism (via Glutamine) and is the primary hub for pathway regulation.

-

Feedback Inhibition: GFAT activity is allosterically inhibited by the pathway's end-product, UDP-GlcNAc.[4][5] This negative feedback loop is a crucial mechanism for maintaining UDP-GlcNAc homeostasis. High levels of UDP-GlcNAc signal nutrient abundance and throttle the pathway's entry point. The intermediate product, glucosamine-6-phosphate (GlcN-6-P), also exerts competitive feedback inhibition at the fructose-6-phosphate binding site.[3][6]

-

Post-Translational Modification: GFAT is a target of several protein kinases that modulate its activity in response to cellular signaling cues. For instance, Protein Kinase A (PKA) can phosphorylate human GFAT1 at Ser205. This phosphorylation has a dual effect: it can lower the enzyme's baseline activity but, critically, it can also abolish the feedback inhibition by UDP-GlcNAc, effectively uncoupling the enzyme from its primary negative regulator.[7][8] This allows the cell to maintain HBP flux under specific signaling conditions even when UDP-GlcNAc levels are high. Kinases like AMPK, a key energy sensor, also modulate the HBP.[4]

-

Transcriptional Control: The expression of GFAT and other HBP enzymes is regulated by transcription factors that respond to nutrient levels and cellular stress, including signaling molecules like mTOR and AMPK.[9][10] This long-term regulatory mechanism allows cells to adapt their HBP capacity to sustained changes in their environment.

Substrate Integration

The HBP is a confluence of four major metabolic routes:

-

Glucose Metabolism: Provides fructose-6-phosphate.

-

Amino Acid Metabolism: Provides the amide group from glutamine.

-

Fatty Acid Metabolism: Provides acetyl-CoA for the N-acetylation step.

-

Nucleotide Metabolism: Provides UTP for the final uridylation step.

The availability of these four substrates directly influences the rate of UDP-GlcNAc synthesis, making the HBP a true integrator of cellular nutrient status.[4][7]

The Downstream Effector: O-GlcNAc Cycling

The primary fate of UDP-GlcNAc in the nucleus and cytoplasm is its use as a substrate for O-GlcNAcylation—the attachment of a single N-acetylglucosamine to serine or threonine residues of proteins. This modification is highly dynamic and is regulated by two key enzymes:

-

O-GlcNAc Transferase (OGT): Catalyzes the addition of O-GlcNAc.[11]

-

O-GlcNAcase (OGA): Catalyzes the removal of O-GlcNAc.[11]

This rapid cycling acts as a signaling mechanism, often in competition with phosphorylation, to regulate the function, stability, and localization of thousands of intracellular proteins, including transcription factors, metabolic enzymes, and signaling molecules.[12]

Quantitative Data for HBP Research

The following tables summarize key quantitative parameters for researchers studying the HBP.

Table 1: Kinetic Parameters of Human GFAT1

| Parameter | Substrate/Inhibitor | Value | Remarks |

| Km | Fructose-6-Phosphate | 7 µM | A muscle-specific splice variant (GFAT1Alt) exhibits a ~2-fold higher Km.[3][8][13] |

| Ki | UDP-GlcNAc | 4 µM | Competitive inhibition; a key feedback mechanism.[3][13] |

| Ki | Glucosamine-6-Phosphate | 6 µM | Competitive inhibition with Fructose-6-Phosphate.[3] |

| IC50 | UDP-GlcNAc | ~41 µM | For wild-type enzyme. A gain-of-function mutant (R203H) shows ~6-fold higher IC50, indicating reduced feedback sensitivity.[7] |

Table 2: Cellular and Tissue Concentrations of UDP-GlcNAc

| Sample Type | Concentration Range | Remarks |

| Cultured Cell Lines | 60 - 520 pmol / 106 cells | Varies significantly between cell lines (e.g., HeLa, 293T, HepG2).[14][15] |

| Skeletal Muscle | 10 - 35 µM | Represents a key tissue in glucose homeostasis.[2][14] |

| Liver | ~150 µM | Higher concentration reflects its central metabolic role.[2][14] |

| Heart | 40 - 60 pmol / mg tissue | Important for cardiac physiology and pathophysiology.[14][16] |

Table 3: Inhibitors of the Hexosamine Biosynthesis Pathway

| Inhibitor | Target | IC50 / Effective Conc. | Remarks |

| 6-Diazo-5-oxo-L-norleucine (DON) | GFAT (Glutamine site) | 3.7 µM (in Calu-3 cells) | Irreversible glutamine analog; not specific to GFAT.[12][17] |

| Azaserine | GFAT (Glutamine site) | 10 µM (used in culture) | Glutamine analog; not specific to GFAT.[18][19] |

| R28 | GFAT | 1 µM | A more specific, drug-like heterocyclic inhibitor.[17] |

Visualizing HBP Regulation and Workflows

Diagrams generated using Graphviz provide clear visual representations of the key pathways and experimental logic.

Caption: The Hexosamine Biosynthesis Pathway (HBP).

Caption: Multi-level regulation of the rate-limiting enzyme GFAT.

Caption: Dynamic cycling of O-GlcNAcylation on substrate proteins.

Caption: Experimental workflow for UDP-GlcNAc quantification by LC-MS.

Detailed Experimental Protocols

Protocol: GFAT Activity Assay (Coupled Enzyme Assay)

This protocol measures GFAT activity by quantifying the production of glutamate, which is coupled to the reduction of a chromogenic substrate by glutamate dehydrogenase (GDH).[10][20]

Materials:

-

Cell/Tissue Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 500 mM NaCl, 1 mM DTT, protease inhibitors)

-

GFAT Reaction Buffer (20 mM Phosphate Buffer, pH 7.4)

-

Substrates: L-Glutamine, Fructose-6-Phosphate (F-6-P)

-

Coupling Reagents: 3-acetylpyridine adenine dinucleotide (APAD), Glutamate Dehydrogenase (GDH), α-ketoglutaric acid, NADH

-

96-well microplate reader capable of reading absorbance at 370 nm

Procedure:

-

Lysate Preparation: a. Harvest cells or homogenize tissue in ice-cold Lysis Buffer. b. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant and determine protein concentration (e.g., using a BCA assay).

-

Reaction Setup (per well in a 96-well plate): a. Prepare a master mix in GFAT Reaction Buffer containing the final concentrations of coupling reagents (e.g., 0.3 mM APAD, 6 U GDH). b. Add 50 µg of cell lysate to each well. c. Add substrates to achieve desired final concentrations (e.g., 10 mM Gln, 10 mM F-6-P). For kinetic studies, vary the concentration of one substrate while keeping the other saturated. d. Bring the final reaction volume to 200 µL with GFAT Reaction Buffer.

-

Measurement: a. Immediately place the plate in a microplate reader pre-heated to 37°C. b. Monitor the increase in absorbance at 370 nm (due to APADH formation) kinetically over 60-90 minutes.

-

Data Analysis: a. Calculate the rate of reaction (V) from the linear portion of the absorbance curve. b. Convert the rate from ΔAbs/min to µmol/min/mg of protein using the molar extinction coefficient of APADH and the amount of protein added. c. For kinetic analysis, plot the reaction rates against substrate concentrations and fit to the Michaelis-Menten equation.

Protocol: Quantification of UDP-GlcNAc by HPLC-MS

This method provides sensitive and specific quantification of UDP-GlcNAc from biological samples.[21][22]

Materials:

-

Extraction Solvent: 80% Methanol, chilled to -80°C.

-

HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase A: Ammonium hydroxide in water.

-

Mobile Phase B: Acetonitrile.

-

UDP-GlcNAc standard for calibration curve.

Procedure:

-

Sample Preparation & Extraction: a. Rapidly wash cultured cells (on plate) with ice-cold saline and immediately add ice-cold 80% methanol to quench metabolism and lyse cells. b. Scrape the cells, collect the extract, and vortex vigorously. c. For tissues, snap-freeze in liquid nitrogen, grind to a powder, and add to ice-cold 80% methanol. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Collect the supernatant and dry it completely using a vacuum concentrator.

-

HPLC-MS Analysis: a. Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase condition (e.g., 95% Acetonitrile/5% Water). b. Inject the sample onto the HILIC column. c. Run a gradient from high organic to high aqueous mobile phase to elute the polar UDP-GlcNAc. d. Set the mass spectrometer to monitor the specific parent-to-fragment ion transition for UDP-GlcNAc in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity.

-

Data Analysis: a. Prepare a standard curve by running known concentrations of the UDP-GlcNAc standard. b. Integrate the peak area for UDP-GlcNAc in each sample. c. Calculate the concentration in the original sample by comparing its peak area to the standard curve and normalizing to the initial cell number or tissue weight.

Protocol: Detection of Global O-GlcNAcylation by Western Blot

This protocol allows for the assessment of total O-GlcNAc levels in a cell or tissue lysate.[11][23]

Materials:

-

RIPA or similar lysis buffer containing protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like PUGNAc (50 µM) or Thiamet-G (1 µM) to preserve the modification during lysis.

-

SDS-PAGE gels and Western blotting equipment.

-

Nitrocellulose or PVDF membranes.

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary Antibody: Anti-O-GlcNAc monoclonal antibody (e.g., RL2 or CTD110.6).

-

Secondary Antibody: HRP-conjugated anti-mouse IgM (for CTD110.6) or IgG, as appropriate.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Lysate Preparation: a. Lyse cells or homogenized tissue in ice-cold lysis buffer containing an OGA inhibitor. b. Determine protein concentration of the cleared lysate.

-

SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-O-GlcNAc antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane extensively with TBST (3 x 10 minutes). d. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again extensively with TBST (3 x 10 minutes).

-

Detection: a. Apply ECL substrate to the membrane according to the manufacturer's instructions. b. Image the resulting chemiluminescence using a digital imager or X-ray film. The result will be a smear of bands representing the entire pool of O-GlcNAcylated proteins. c. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.

References

- 1. doaj.org [doaj.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Loss of GFAT-1 feedback regulation activates the hexosamine pathway that modulates protein homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protein kinase A controls the hexosamine pathway by tuning the feedback inhibition of GFAT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. search.library.albany.edu [search.library.albany.edu]

- 10. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hexosamine pathway but not interstitial changes mediates glucotoxicity in pancreatic β-cells as assessed by cytosolic Ca2+ response to glucose | Aging [aging-us.com]

- 19. The hexosamine biosynthesis inhibitor azaserine prevents endothelial inflammation and dysfunction under hyperglycemic condition through antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. assets.fishersci.com [assets.fishersci.com]

The Impact of GlcN-6-P Synthase-IN-1 on UDP-GlcNAc Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GlcN-6-P Synthase-IN-1, its inhibitory action on Glucosamine-6-phosphate (GlcN-6-P) synthase, and the consequential effects on cellular levels of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This document consolidates available data on the inhibitor, details relevant experimental methodologies, and presents key signaling pathways and workflows in a clear, visual format.

Introduction

GlcN-6-P synthase is a critical enzyme in the hexosamine biosynthesis pathway (HBP), catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate (GlcN-6-P).[1][2] This reaction is the first and rate-limiting step in the synthesis of UDP-GlcNAc, a vital precursor for a multitude of biosynthetic pathways, including protein N- and O-linked glycosylation and the formation of glycosaminoglycans.[1][2] Given its pivotal role, GlcN-6-P synthase has emerged as a promising target for the development of antimicrobial and antidiabetic agents.[1][2] this compound is a known inhibitor of this enzyme.[3][4]

This compound: Inhibitor Profile

This compound, also identified as Compound 4d, is a potent inhibitor of GlcN-6-P synthase.[3][4] While direct experimental data on its effect on cellular UDP-GlcNAc levels is not currently available in public literature, its mechanism of action as a GlcN-6-P synthase inhibitor strongly implies a reduction in the downstream production of UDP-GlcNAc. Studies on other GlcN-6-P synthase inhibitors, such as azaserine, have demonstrated a significant decrease in UDP-GlcNAc levels, with reports of up to a 50% reduction.[5]

| Parameter | Value | Reference |

| Synonyms | Compound 4d | [3][4] |

| CAS Number | 2415311-87-2 | [3] |

| IC50 | 3.47 µM | [1][3] |

The Hexosamine Biosynthesis Pathway and the Role of this compound

The hexosamine biosynthesis pathway (HBP) is a crucial metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc. The inhibition of GlcN-6-P synthase by this compound creates a bottleneck at the initial step of this pathway, thereby limiting the availability of the precursor for UDP-GlcNAc synthesis.

Experimental Protocols

GlcN-6-P Synthase Activity Assay (IC50 Determination)

A common method to determine the IC50 of inhibitors for GlcN-6-P synthase involves a coupled enzymatic assay. The production of GlcN-6-P is coupled to a reaction that results in a measurable change in absorbance.

Materials:

-

Purified GlcN-6-P synthase

-

Fructose-6-phosphate (Fru-6-P)

-

L-glutamine

-

ATP

-

N-acetylglucosamine-6-phosphate deacetylase (NAGK)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NADP+

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EDTA)

-

This compound (or other inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Fru-6-P, L-glutamine, ATP, NAGK, G6PDH, and NADP+ in the assay buffer.

-

Add varying concentrations of this compound to the wells of the microplate.

-

Initiate the reaction by adding a fixed concentration of purified GlcN-6-P synthase to each well.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH.

-

The initial reaction rates are calculated from the linear portion of the absorbance curves.

-

Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Measurement of Intracellular UDP-GlcNAc Levels by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying intracellular metabolites like UDP-GlcNAc.[3]

Materials:

-

Cultured cells

-

This compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

Vacuum concentrator

-

LC-MS grade water and solvents

-

LC-MS system with a suitable column (e.g., HILIC or C18)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a specific volume of ice-cold extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate.

-

Vortex the lysate vigorously and incubate on ice to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a small volume of LC-MS grade water.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples into the LC-MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect and quantify UDP-GlcNAc using mass spectrometry, often in negative ion mode, by monitoring its specific mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Integrate the peak area for the UDP-GlcNAc signal.

-

Normalize the peak areas to an internal standard and/or cell number.

-

Compare the UDP-GlcNAc levels in inhibitor-treated samples to the control samples.

-

Conclusion

This compound is a potent inhibitor of a key enzyme in the hexosamine biosynthesis pathway. While direct evidence of its impact on UDP-GlcNAc levels is pending, the established mechanism of action strongly suggests that it will lead to a significant reduction in the cellular pool of this critical nucleotide sugar. The experimental protocols detailed in this guide provide a framework for researchers to investigate this effect and further elucidate the biological consequences of inhibiting GlcN-6-P synthase. Such studies are vital for the continued development of targeted therapies for various diseases, including microbial infections and metabolic disorders.

References

- 1. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UDP-GlcNAc measurement by LC-MS/MS [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Biology of the Glucosamine-6-Phosphate Synthase Active Site: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core

This whitepaper provides a comprehensive technical overview of the structural biology of the Glucosamine-6-Phosphate (GlcN-6-P) synthase active site, a key enzyme in the hexosamine biosynthetic pathway and a promising target for antimicrobial and antidiabetic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzyme's structure, catalytic mechanism, and inhibition, alongside practical experimental protocols.

Introduction: The Central Role of GlcN-6-P Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase), also known as L-glutamine:D-fructose-6-phosphate amidotransferase (GFAT), is a ubiquitous enzyme that catalyzes the first and rate-limiting step in the hexosamine biosynthetic pathway (HBP).[1][2] This pathway is crucial for the production of uridine 5'-diphospho-N-acetyl-D-glucosamine (UDP-GlcNAc), a vital precursor for the synthesis of a wide array of essential macromolecules, including peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1][3] The reaction catalyzed by GlcN-6-P synthase is an irreversible transfer of an amino group from L-glutamine to D-fructose-6-phosphate (Fru-6-P), yielding D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[4] Given its pivotal role, GlcN-6-P synthase is a well-established target for the development of novel therapeutic agents.

Structural Architecture of the GlcN-6-P Synthase Active Site

GlcN-6-P synthase is a modular enzyme typically existing as a homodimer in prokaryotes and a homotetramer in eukaryotes.[3][4] Each monomer is composed of two distinct functional domains: an N-terminal glutaminase (GAH) domain and a C-terminal isomerase (ISOM) domain.[4][5] These two domains are connected by a flexible linker, and their active sites are linked by a remarkable 18 Å long hydrophobic intramolecular channel that facilitates the transfer of ammonia.

The Glutaminase (GAH) Domain

The N-terminal GAH domain is responsible for the hydrolysis of L-glutamine, releasing ammonia. The active site of this domain features a catalytic triad, with the N-terminal cysteine residue (Cys1) playing the central role as the nucleophile that attacks the amide group of glutamine.[5] This domain is highly specific for L-glutamine and does not typically utilize ammonia as a substrate, a unique feature among amidotransferases.[4]

The Isomerase (ISOM) Domain

The C-terminal ISOM domain binds the sugar phosphate substrate, Fru-6-P. This domain catalyzes the isomerization of the fructosamine-6-phosphate intermediate to the final product, GlcN-6-P. Key catalytic residues in the isomerase active site of E. coli GlcN-6-P synthase include Glu488, His504, and Lys603, which are involved in the ketose-aldose isomerization.[6]

The Ammonia Channel: A Feat of Molecular Engineering

A defining feature of GlcN-6-P synthase is the intramolecular channel that connects the glutaminase and isomerase active sites. This channel ensures the efficient and protected transfer of the reactive ammonia intermediate from the site of its generation to the site of its utilization, preventing its diffusion into the solvent. The binding of substrates triggers significant conformational changes that are believed to open and close this channel, a critical aspect of the enzyme's catalytic cycle.

Quantitative Data on Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data for GlcN-6-P synthase from various sources, providing a comparative overview of its kinetic properties and susceptibility to inhibitors.

Table 1: Kinetic Parameters of GlcN-6-P Synthase

| Organism | Substrate | Km (mM) | kcat (s-1) | Reference |

| Escherichia coli | Fructose-6-Phosphate | - | - | [7] |

| Escherichia coli | L-Glutamine | - | - | [7] |

| Bacillus subtilis | Glucosamine-6-Phosphate | 0.13 | 28 | [8] |

| Saccharomyces cerevisiae | Fructose-6-Phosphate | 0.55 | - | [9] |

| Saccharomyces cerevisiae | L-Glutamine | 0.75 | - | [9] |

Note: Specific values for Km and kcat for E. coli substrates were not available in the provided search results.

Table 2: Inhibition Constants of GlcN-6-P Synthase Inhibitors

| Inhibitor | Organism | Ki (µM) | IC50 (µM) | Reference |

| N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid (FMDP) | Candida albicans | 0.1 | 15-21 | [5][10] |

| 2-amino-2-deoxyglucitol-6-phosphate (ADGP) | Escherichia coli | 25 | - | [5] |

| Anticapsin | - | 9.5 | - | [10] |

| N-iodoacetylglucosamine-6-phosphate | - | 220 | - | [5] |

| UDP-GlcNAc | Saccharomyces cerevisiae | - | 2500 | [9] |

| UDP-GlcNAc | Candida albicans | - | 620-670 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of GlcN-6-P synthase.

Protein Expression and Purification of Recombinant GlcN-6-P Synthase

This protocol is adapted from the methodology for the expression and purification of the Candida albicans GlcN-6-P synthase isomerase domain.[11]

1. Expression:

- Transform E. coli BL21(DE3)pLysS cells with the expression plasmid (e.g., pET23b containing the gene of interest).

- Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotics at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl-β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

- Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

2. Cell Lysis and Crude Extract Preparation:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

- Incubate on ice for 30 minutes.

- Sonicate the cell suspension on ice to ensure complete lysis.

- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble protein.

3. Affinity Chromatography:

- Equilibrate a Ni2+-NTA agarose column with binding buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole).

- Load the crude extract onto the column.

- Wash the column with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

- Elute the His-tagged protein with elution buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole).

4. Gel Filtration Chromatography:

- Concentrate the eluted protein using an appropriate centrifugal filter device.

- Load the concentrated protein onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

- Collect the fractions containing the purified protein.

- Assess purity by SDS-PAGE.

Enzyme Kinetics Assay

This protocol outlines a general enzyme-coupled assay for determining the kinetic parameters of GlcN-6-P synthase.[12]

1. Reagents and Buffers:

- Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EDTA.

- Substrates: L-glutamine, D-fructose-6-phosphate.

- Coupling Enzyme: Glucosamine-6-phosphate N-acetyltransferase 1 (GNA1).

- Coupling Substrates: Acetyl-Coenzyme A (Ac-CoA).

- Detection Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

2. Assay Procedure:

- Prepare a reaction mixture in a 96-well plate containing assay buffer, varying concentrations of the substrate to be tested (while keeping the other substrate at a saturating concentration), Ac-CoA, DTNB, and the coupling enzyme GNA1.

- Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

- Initiate the reaction by adding a known amount of purified GlcN-6-P synthase.

- Monitor the increase in absorbance at 412 nm, which corresponds to the production of the colored product from the reaction of the released Coenzyme A with DTNB.

- Calculate the initial reaction velocities from the linear portion of the progress curves.

- Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protein Crystallization

This protocol provides a general framework for the crystallization of GlcN-6-P synthase, based on the crystallization of the isomerase domain.[11][13]

1. Protein Preparation:

- Concentrate the purified protein to a final concentration of 5-15 mg/mL in a low-salt buffer (e.g., 10 mM HEPES pH 7.0).

- Ensure the protein solution is monodisperse, as determined by dynamic light scattering (DLS).

- Add any required ligands or inhibitors (e.g., glucose-6-phosphate) to the protein solution.

2. Crystallization Screening:

- Use the sitting-drop or hanging-drop vapor diffusion method.

- Set up crystallization screens using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+).

- Mix a small volume (e.g., 1 µL) of the protein solution with an equal volume of the reservoir solution.

- Incubate the plates at a constant temperature (e.g., 20°C).

3. Crystal Optimization:

- Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and salt concentration around the initial hit condition.

- Consider using additives from an additive screen to improve crystal quality.

4. Crystal Harvesting and Data Collection:

- Carefully harvest the crystals using a cryo-loop.

- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol).

- Flash-cool the crystals in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

Site-Directed Mutagenesis

This protocol describes a standard method for introducing point mutations into the GlcN-6-P synthase gene.[4][14]

1. Primer Design:

- Design a pair of complementary mutagenic primers containing the desired mutation.

- The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

- The desired mutation should be in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

- Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, a high-fidelity DNA polymerase (e.g., PfuUltra), dNTPs, and the reaction buffer.

- Perform PCR with a sufficient number of cycles (typically 12-18) to amplify the entire plasmid.

3. DpnI Digestion:

- Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.

- Incubate at 37°C for 1-2 hours.

4. Transformation:

- Transform a competent E. coli strain (e.g., DH5α) with the DpnI-treated plasmid DNA.

- Plate the transformed cells on an LB agar plate containing the appropriate antibiotic.

- Incubate overnight at 37°C.

5. Verification:

- Pick several colonies and grow them in liquid LB medium.

- Isolate the plasmid DNA using a miniprep kit.

- Verify the presence of the desired mutation by DNA sequencing.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the catalytic mechanism of GlcN-6-P synthase and a typical experimental workflow for its characterization.

Caption: Catalytic cycle of GlcN-6-P synthase.

Caption: Experimental workflow for GlcN-6-P synthase characterization.

Conclusion

The active site of GlcN-6-P synthase represents a fascinating example of intricate molecular architecture and coordinated catalysis. Its two-domain structure, coupled with the ammonia channeling mechanism, highlights the evolutionary solutions to handle a reactive intermediate. The detailed structural and functional understanding of this enzyme's active site is paramount for the rational design of novel inhibitors with therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of GlcN-6-P synthase and exploit its potential as a drug target.

References

- 1. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assaygenie.com [assaygenie.com]

- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of the Escherichia coli glucosamine-6-phosphate synthase activity by isothermal titration calorimetry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Crystallization and preliminary X-ray analysis of the isomerase domain of glucosamine-6-phosphate synthase from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bowdish.ca [bowdish.ca]

GlcN-6-P Synthase-IN-1: A Technical Guide for a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

GlcN-6-P Synthase-IN-1, also referred to as Compound 4d, is a potent inhibitor of Glucosamine-6-phosphate (GlcN-6-P) synthase, a critical enzyme in the hexosamine biosynthesis pathway (HBP).[1] This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for the biosynthesis of macromolecules such as peptidoglycan in bacteria and chitin in fungi.[2][3] The inhibition of GlcN-6-P synthase disrupts these processes, leading to significant antimicrobial effects.[1] Furthermore, this chemical probe has demonstrated good penetration into the central nervous system (CNS) and inhibitory activity against the cytochrome P450 isoform CYP3A4.[1] These characteristics make this compound a valuable tool for studying the physiological and pathological roles of the hexosamine biosynthesis pathway and a potential lead compound for the development of novel therapeutics.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its inhibitory and antimicrobial activities.

Table 1: In Vitro Inhibitory Potency

| Target Enzyme | Parameter | Value (μM) |

| Glucosamine-6-phosphate (GlcN-6-P) synthase | IC50 | 3.47[1] |

| Cytochrome P450 3A4 (CYP3A4) | - | Inhibition observed[1] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism | MIC (μg/mL) |

| Staphylococcus aureus | 1 ± 0.15[1] |

| Bacillus subtilis | 0.5 ± 0.15[1] |

| Candida albicans | 4 ± 0.33[1] |

| Aspergillus oryzae | 4 ± 0.33[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and a general workflow for evaluating inhibitors of GlcN-6-P synthase.

Caption: Inhibition of the Hexosamine Biosynthesis Pathway by this compound.

Caption: General workflow for the evaluation of GlcN-6-P synthase inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

GlcN-6-P Synthase Inhibition Assay (IC50 Determination)

This protocol is based on the modified microplate Morgan-Elson method for determining GlcN-6-P synthase activity.[4]

Materials:

-

Purified GlcN-6-P synthase (e.g., from C. albicans or E. coli)

-

D-fructose-6-phosphate (Fru-6-P)

-

L-glutamine (Gln)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate buffer (100 mmol L-1, pH 7.2)

-

KCl (50 mmol L-1)

-

EDTA (1 mmol L-1)

-

96-well microplates

-

Reagents for the Morgan-Elson method (e.g., acetylacetone reagent, Ehrlich's reagent)

-

Microplate reader

Procedure:

-

Prepare Assay Mixture: In each well of a 96-well microplate, prepare an assay mixture containing phosphate buffer, KCl, EDTA, Fru-6-P (at a concentration close to its Km value, e.g., 0.4 mmol L-1), and a saturating concentration of Gln (e.g., 4 mmol L-1).[4]

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Pre-incubation: Pre-incubate the microplate at 37°C for 10 minutes.[4]

-

Initiate Reaction: Start the enzymatic reaction by adding a defined amount of GlcN-6-P synthase (e.g., 0.06 units) to each well.[4]

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., by boiling or adding a strong acid).

-

Quantify Product Formation: Determine the amount of D-glucosamine-6-phosphate formed using the Morgan-Elson colorimetric method. This involves the acetylation of the amino sugar and subsequent reaction to form a colored product, which can be measured spectrophotometrically.

-

Calculate IC50: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound

-

Bacterial and fungal strains (e.g., S. aureus, B. subtilis, C. albicans, A. oryzae)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Inoculum of the test microorganisms standardized to a specific cell density (e.g., 0.5 McFarland standard)

-

Microplate incubator

-

Microplate reader (optional, for measuring turbidity)

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well microplate.

-

Inoculate Microorganisms: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism in broth without inhibitor) and a negative control (broth only) on each plate.

-

Incubation: Incubate the microplates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determine MIC: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.

Cytochrome P450 (CYP3A4) Inhibition Assay

This is a general protocol for assessing the inhibitory potential of a compound against CYP3A4 using human liver microsomes.

Materials:

-

This compound

-

Human liver microsomes

-

CYP3A4-specific substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Incubator

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound. Include a vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate Reaction: Start the reaction by adding the CYP3A4-specific substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 15-30 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

Quantify Metabolite Formation: Analyze the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.

-

Determine Inhibition: Compare the rate of metabolite formation in the presence of the inhibitor to the vehicle control to determine the extent of inhibition. An IC50 value can be calculated if a range of inhibitor concentrations is tested.

Conclusion

This compound is a valuable chemical probe for investigating the hexosamine biosynthesis pathway. Its potent and specific inhibition of GlcN-6-P synthase, coupled with its demonstrated antimicrobial activity, makes it a significant tool for both basic research and early-stage drug discovery. The provided data and protocols offer a comprehensive guide for researchers and scientists to effectively utilize this compound in their studies. Further investigation into its mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

Exploring the Druggability of Glucosamine-6-Phosphate Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme that catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine, is a critical component in the hexosamine biosynthetic pathway (HBP).[1] This pathway is essential for the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a precursor for the biosynthesis of vital macromolecules such as peptidoglycan in bacteria, chitin in fungi, and glycoproteins in mammals.[1] The essential role of GlcN-6-P synthase in microorganisms, coupled with differences in its regulation compared to its human counterpart, makes it an attractive and promising target for the development of novel antimicrobial agents. Furthermore, its involvement in the HBP in humans has linked it to insulin resistance, positioning it as a potential target for antidiabetic therapies.[1] This technical guide provides an in-depth exploration of the druggability of GlcN-6-P synthase, offering a comprehensive overview of its structure, function, known inhibitors, and detailed experimental protocols for its study.

Structure and Function of GlcN-6-P Synthase

GlcN-6-P synthase is a complex enzyme composed of two distinct catalytic domains: an N-terminal glutaminase (GAH) domain and a C-terminal sugar isomerase (ISOM) domain.[1] The GAH domain is responsible for the hydrolysis of L-glutamine to L-glutamate and ammonia. The ammonia is then channeled through the interior of the enzyme to the ISOM domain, where it serves as a nitrogen source for the conversion of fructose-6-phosphate to glucosamine-6-phosphate.[1] The enzyme exists as a dimer in prokaryotes and a tetramer in eukaryotes.[1] This structural and functional information is pivotal for the rational design of selective inhibitors.

Data Presentation: Quantitative Inhibitor Data

A variety of compounds have been identified as inhibitors of GlcN-6-P synthase. These can be broadly categorized as glutamine analogs that target the GAH domain, or sugar-phosphate analogs that target the ISOM domain. The following table summarizes the quantitative data for several known inhibitors.

| Inhibitor | Type | Target Domain | Organism/Enzyme Source | Ki (µM) | IC50 (µM) | Reference |

| Anticapsin | Irreversible Glutamine Analog | GAH | Bacillus subtilis | 9.5 | [1] | |

| FCDP (N3-(4-chlorofumaroyl)-L-2,3-diaminopropanoic acid) | Glutamine Analog | GAH | Salmonella typhimurium | 85 | [1] | |

| Compound 67c | Triazole derivative | ISOM | Candida albicans | 3.47 | [1] | |

| UDP-GlcNAc | Allosteric Inhibitor | ISOM | Saccharomyces cerevisiae | 2500 | [2] | |

| UDP-GlcNAc | Allosteric Inhibitor | ISOM | Candida albicans | 620-670 | [2] | |

| FMDP (N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid) | Glutamine Analog | GAH | Candida albicans | 0.4-0.5 | [2] | |

| Anhydro-1,2-hexitol 6-phosphates | Irreversible Fructose-6-P Analog | ISOM | Escherichia coli | 1400 (Kirr) | [3] |

Experimental Protocols

Accurate and reproducible assays are fundamental to the discovery and characterization of GlcN-6-P synthase inhibitors. Below are detailed protocols for two common assays.

Elson-Morgan Colorimetric Assay

This assay is a classic method for the determination of hexosamines. The protocol involves the acetylation of glucosamine-6-phosphate and subsequent reaction with Ehrlich's reagent to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

Potassium tetraborate solution (200 mM)

-

Acetic anhydride solution (0.09375% in a suitable solvent)

-

Ehrlich's reagent (2g p-dimethylaminobenzaldehyde, 0.3ml water, 2.2ml concentrated HCl, and 17.4ml acetic acid, diluted 1:2 in acetic acid before use)[4]

-

Glucosamine-6-phosphate standard solutions

-

Enzyme reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: Fructose-6-phosphate and L-glutamine

-

Test compounds (potential inhibitors)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Enzyme Reaction:

-

Set up the enzyme reaction in a 96-well plate. Each well should contain the enzyme reaction buffer, GlcN-6-P synthase, fructose-6-phosphate, and L-glutamine.

-

For inhibitor screening, add the test compounds at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the formation of glucosamine-6-phosphate.

-

-

Acetylation:

-

Color Development:

-

Measurement:

-

Data Analysis:

-

Calculate the concentration of glucosamine-6-phosphate produced in each well by comparing the absorbance to a standard curve generated with known concentrations of glucosamine-6-phosphate.

-

For inhibitor studies, calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

-

Enzyme-Coupled Spectrophotometric Assay

This continuous assay measures the production of glucosamine-6-phosphate by coupling its formation to the activity of a second enzyme, glucosamine-6-phosphate N-acetyltransferase (GNA1). GNA1 transfers an acetyl group from acetyl-CoA to glucosamine-6-phosphate, and the consumption of acetyl-CoA can be monitored spectrophotometrically at 230 nm.[5][6]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

L-glutamine (e.g., 10 mM final concentration)[6]

-

Fructose-6-phosphate (varying concentrations for kinetic studies)

-

Acetyl-CoA (e.g., 0.1 mM final concentration)[6]

-

Purified GlcN-6-P synthase

-

Purified glucosamine-6-phosphate N-acetyltransferase 1 (GNA1) (e.g., 2 µg)[6]

-

Test compounds (potential inhibitors)

-

UV-transparent 96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 230 nm

Procedure:

-

Assay Setup:

-

In a UV-transparent 96-well plate, prepare the reaction mixture containing assay buffer, L-glutamine, acetyl-CoA, and GNA1.

-

Add the test compounds at various concentrations to the appropriate wells. Include controls.

-

Add GlcN-6-P synthase to all wells except the no-enzyme control.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding fructose-6-phosphate to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 230 nm over time. The rate of decrease is proportional to the rate of GlcN-6-P synthase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each reaction.

-

For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value.

-

For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax values.

-

Mandatory Visualizations

Signaling Pathway

References

- 1. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Affinity labeling of Escherichia coli glucosamine-6-phosphate synthase with a fructose 6-phosphate analog--evidence for proximity between the N-terminal cysteine and the fructose-6-phosphate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP1431396A1 - Method for measuring glucosamine-6-phosphate - Google Patents [patents.google.com]

- 5. An enzyme-coupled assay for amidotransferase activity of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Role of GlcN-6-P Synthase in Insulin Resistance

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome, characterized by the attenuated response of peripheral tissues to insulin. A growing body of evidence implicates the hexosamine biosynthetic pathway (HBP) as a critical mediator of this pathology. This guide focuses on the lynchpin of this pathway, Glucosamine-6-Phosphate Synthase (GFAT), the rate-limiting enzyme that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. By catalyzing the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, GFAT initiates a metabolic cascade culminating in the production of UDP-N-acetylglucosamine (UDP-GlcNAc). Under conditions of nutrient excess, augmented flux through the HBP leads to aberrant protein O-GlcNAcylation, a post-translational modification that directly impairs insulin signaling. This document provides a detailed examination of the molecular mechanisms, quantitative data, experimental methodologies, and therapeutic potential associated with GFAT's role in insulin resistance.

Introduction: The Nexus of Nutrient Sensing and Insulin Action

Insulin resistance is a complex metabolic derangement where tissues like skeletal muscle, adipose tissue, and liver fail to respond efficiently to insulin's signal to uptake and process glucose. While numerous factors contribute to its development, nutrient oversupply is a primary driver. The HBP has emerged as a key cellular "nutrient sensor."[1][2] GFAT, as the first and rate-limiting enzyme of this pathway, is strategically positioned to divert a portion of glycolytic flux (typically 2-5%) towards the synthesis of UDP-GlcNAc.[1] This end-product is the substrate for O-GlcNAc transferase (OGT), which attaches N-acetylglucosamine to serine and threonine residues of countless intracellular proteins. This dynamic and reversible modification, termed O-GlcNAcylation, rivals phosphorylation in its scope and importance, directly impacting protein function and stability.[3][4] Elevated flux through the HBP, driven by hyperglycemia and hyperlipidemia, is strongly correlated with the onset of insulin resistance, suggesting a causal link.[2][5]

The Hexosamine Biosynthetic Pathway and GFAT Regulation

GFAT (glutamine:fructose-6-phosphate amidotransferase) catalyzes the irreversible reaction between fructose-6-phosphate and L-glutamine, producing D-glucosamine-6-phosphate and L-glutamate.[6] This step commits glucose metabolites to the HBP. The pathway proceeds through several more enzymatic steps to generate UDP-GlcNAc, a molecule that incorporates inputs from glucose, glutamine, acetyl-CoA, and UTP.[3]

The activity of GFAT is tightly regulated. Its expression can be modulated by various metabolic signals, and its activity is subject to feedback inhibition by its downstream product, UDP-GlcNAc.[2] This feedback loop ensures that the pathway's activity is responsive to cellular nutrient status. Conditions of chronic nutrient excess can overwhelm this regulation, leading to a sustained increase in UDP-GlcNAc levels and widespread protein O-GlcNAcylation.

Molecular Mechanism of GFAT-Mediated Insulin Resistance

The primary mechanism by which increased HBP flux induces insulin resistance is the O-GlcNAcylation of key components of the insulin signaling cascade. This modification can compete with or influence phosphorylation, altering protein activity and disrupting signal transduction.

Key O-GlcNAcylated Targets in the Insulin Signaling Pathway:

-

Insulin Receptor Substrate 1 & 2 (IRS-1/IRS-2): Upon insulin binding to its receptor, IRS proteins are tyrosine-phosphorylated, creating docking sites for downstream effectors like Phosphoinositide 3-kinase (PI3K). O-GlcNAcylation of IRS-1 on serine/threonine residues has been shown to inhibit its crucial tyrosine phosphorylation, thereby preventing the recruitment and activation of PI3K.[7][8][9] This is a major point of signal inhibition.

-

Akt (Protein Kinase B): Akt is a central kinase in the insulin pathway, responsible for mediating most of its metabolic effects, including the translocation of the GLUT4 glucose transporter to the cell membrane. Increased O-GlcNAcylation of Akt2 has been demonstrated to reduce its insulin-stimulated phosphorylation, leading to diminished kinase activity.[7] This impairment directly contributes to reduced glucose uptake.[7]

-

Other Signaling Intermediates: Several other proteins in the pathway, including PI3K and PDK1, are also known substrates for O-GlcNAcylation, suggesting multiple points of negative regulation by the HBP.[9][10]

The logical cascade is as follows: nutrient overload leads to increased substrate availability for GFAT, which enhances HBP flux. The resulting accumulation of UDP-GlcNAc drives hyper-O-GlcNAcylation of IRS-1 and Akt, attenuating their activation by insulin and culminating in impaired GLUT4 translocation and reduced glucose uptake.

Figure 1. Logical flow from nutrient excess to insulin resistance via the HBP.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies investigating the impact of HBP flux on insulin action.

Table 1: Effect of HBP Activation on Glucose Metabolism

| Experimental Model | Intervention | Measured Parameter | Result | Reference |

| Rat Primary Adipocytes | PUGNAc (100 µM, 12h)¹ | Insulin-stimulated 2-deoxyglucose uptake | Drastic decrease | [7] |

| 3T3-L1 Adipocytes | Glucosamine (2 mM) | Insulin-stimulated glucose uptake | Impaired | [1][11] |

| Transgenic Mice | GFAT Overexpression (muscle & adipose) | Euglycemic insulin clamp | Developed peripheral insulin resistance | [2] |

| Rat Skeletal Muscle | Intralipid/Heparin Infusion² | UDP-N-acetyl-hexosamine levels | Increased to ~55 nmol/gram | [5] |